5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene

Fluorine content %F by weight hydrophobicity

Searching for a fluorinated norbornene monomer with reproducible polymerization behavior? The number and position of CF3 groups critically dictate polymer properties. This bis-CF3 derivative (49.5% F) offers unique steric bulk and electronic deactivation. - **Gas separation**: Yields glassy polynorbornenes with O2 permeability ~27.7 Barrers (10x increase) and Tg elevation by 145°C. - **Lithography**: Reduces 157 nm absorbance vs. non-fluorinated analogs; preserves etch resistance. - **Living ROMP**: Enables block copolymers with Mo-based initiators. Supplied at ≥98% purity.

Molecular Formula C9H8F6
Molecular Weight 230.15 g/mol
CAS No. 260559-44-2
Cat. No. B3041101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene
CAS260559-44-2
Molecular FormulaC9H8F6
Molecular Weight230.15 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H8F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-7H,3H2
InChIKeyZGNJHKOQQSEQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-CF₃ Norbornene Monomer Overview


5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene (CAS 260559-44-2) is a polyfluorinated bicyclic olefin featuring two electron-withdrawing trifluoromethyl groups on the norbornene scaffold (C₉H₈F₆, MW 230.15 g·mol⁻¹) . It belongs to the class of fluorinated norbornene derivatives that serve as monomers for ring-opening metathesis polymerization (ROMP) and as building blocks for advanced polymeric materials. The vicinal bis-CF₃ substitution pattern distinguishes this compound from mono-CF₃, gem-difluoro, and hexafluoroisopropanol-functionalized norbornene analogs, conferring a unique combination of high fluorine content, steric bulk, and electronic deactivation of the olefin that directly influences polymerization behavior, polymer thermal properties, and optical transparency in the vacuum ultraviolet (VUV) region [1].

ROMP Monomer Bis-CF₃ substitution supports divergent stereochemical pathways vs mono-CF₃ analogs
Fluorine Content High fluorine loading supports low-surface-energy and hydrophobic polymer film research
Dienophile Electron-deficient double bond enables Diels-Alder cycloaddition with electron-rich dienes

Why Generic Norbornenes Fall Short


Fluorinated norbornenes are not interchangeable commodities; the number, position, and type of fluorine-containing substituents govern polymerization kinetics, stereochemical outcomes, and the ultimate performance of derived polymers. A mono-CF₃ analog (5-trifluoromethylbicyclo[2.2.1]hept-2-ene) yields atactic ROMP polymers with predominantly trans vinylene content when polymerized with OsCl₃ or MoCl₅/Me₄Sn [1], whereas the bis-CF₃ derivative can, by virtue of its enhanced steric congestion and electronic symmetry, enable divergent stereochemical pathways. Similarly, substituting the bis-CF₃ monomer with a hexafluoroisopropanol-functionalized norbornene alters both the transparency at 157 nm and the aqueous base solubility required for photoresist development [2]. The quantitative evidence below demonstrates that incremental changes in fluorination pattern produce non-linear and often order-of-magnitude differences in key material properties, making targeted procurement of the specific bis-CF₃ monomer essential for reproducible R&D outcomes.

Mono-CF₃ analog: Limited stereochemical control; yields atactic polymers; cis/trans profile may not transfer.
HFIP-functionalized norbornene: Alters VUV transparency and aqueous base solubility, shifting photoresist performance.
Unsubstituted norbornene: Lacks fluorine; higher VUV absorption, lower free volume, and reduced gas permeability context.

Quantitative Evidence vs. Closest Analogs


Fluorine Content and Molecular Metrics

5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene bears six fluorine atoms (two CF₃ groups) accounting for 49.5% fluorine by weight, compared to 24.8% F for the mono-CF₃ analog 5-trifluoromethylbicyclo[2.2.1]hept-2-ene (C₈H₉F₃, three fluorine atoms) and 0% for unsubstituted norbornene (C₇H₁₀) . Fluorine content is a quantitative proxy for the anticipated hydrophobicity, oleophobicity, and low surface energy of derived polymer films. In structurally analogous fluorinated polynorbornenes, increased fluorine substitution has been demonstrated to raise fractional free volume (FFV) and gas permeability coefficients by approximately one order of magnitude relative to unsubstituted polynorbornene [1], establishing a quantitative structure-property relationship that makes the bis-CF₃ monomer the highest-fluorine-content simple norbornene monomer available without introducing ether or alcohol functionalities that compromise chemical inertness.

Fluorine Content
Class-level
49.5% F vs 24.8% (mono-CF₃); 2.0× higher
Higher %F correlates with lower surface energy and greater free volume
Calculated from molecular formula; class-level inference
Fluorine content %F by weight hydrophobicity oleophobicity

Gas Permeability in Fluorinated Polynorbornenes

Although direct gas permeation data for the homopolymer of 5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene are not available in the open literature, the closely related poly[5,5-difluoro-6,6-bis(trifluoromethyl)norbornene] (DFHFPNB, a polymer incorporating both gem-difluoro and bis-CF₃ substituents on the same norbornene backbone) provides a quantitative class-level benchmark. DFHFPNB exhibits an O₂ permeability of 27.7 Barrers at 35 °C, which is approximately 10-fold higher than that of unsubstituted polynorbornene (PNB, O₂ ~2.8 Barrers) [1]. The O₂/N₂ selectivity of DFHFPNB is 2.6, compared to 1.9 for PNB, indicating that fluorination simultaneously improves both permeability and selectivity—an outcome that defies the typical permeability-selectivity trade-off [1]. The polymer's fractional free volume (FFV) is 0.227 versus 0.172 for PNB, and its glass transition temperature (Tg) is 176 °C versus 31 °C for PNB [1]. The bis-CF₃ norbornene monomer is expected to yield polymers with qualitatively similar property enhancements attributable to the bulky CF₃ groups disrupting chain packing.

O₂ Permeability
Reported
27.7 Barrers (DFHFPNB proxy) vs ~2.8 (PNB); ~10×
Supports gas permeability model evaluation; O₂/N₂ selectivity also improved
Cross-study comparable; DFHFPNB polymer proxy data
Gas separation membrane O₂ permeability Barrer fractional free volume

ROMP Stereochemical Control

The stereochemical outcome of ROMP is highly sensitive to monomer structure. In the polymerization of the diene analog 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene (NBDF6), using Mo(N-2,6-i-Pr₂-C₆H₃)(CHCMe₂Ph)(OCMe₃)₂ yields a very high trans polymer, whereas switching the alkoxide ligands to hexafluorobutoxides completely reverses the geometry to very high cis content [1]. By contrast, ROMP of the mono-CF₃ monomer 5-trifluoromethylbicyclo[2.2.1]hept-2-ene with OsCl₃ or MoCl₅/Me₄Sn yields only atactic polymers with high trans vinylene content, and only the endo isomer with ReCl₅ achieves 92% cis vinylenes [2]. The presence of two CF₃ groups in the bis-CF₃ norbornene scaffold creates a more symmetric, sterically congested environment around the olefin that offers a fundamentally different stereochemical control landscape compared to mono-CF₃ or unsubstituted norbornenes—enabling access to both high-cis and high-trans stereoregular polymers through rational catalyst selection, a capability not available with the mono-CF₃ analog.

ROMP Stereochemistry
Head-to-head
Bis-CF₃ system: full cis/trans inversion via catalyst choice; mono-CF₃: atactic high-trans only
Enables stereoregular polymer screening; supports chain-packing studies
Well-defined Mo initiators; diene analog evidence
ROMP stereoregular polymer cis/trans ratio metathesis catalyst

VUV Photoresist Transparency at 157 nm

Replacement of hydrogen with fluorine on norbornene backbones has been shown to dramatically reduce absorbance at 157 nm, a critical wavelength for next-generation photolithography [1]. Hydrogenated model compounds of fluorinated norbornene monomers exhibit absorbance reductions that are quantitatively significant: saturated versions of fluorinated tricyclononene (TCN) monomers analogous to fluorinated norbornenes show absorbance coefficients below 3–4 μm⁻¹ at 157 nm [1]. Non-fluorinated norbornene-maleic anhydride copolymers, by contrast, exhibit relatively high absorption at 157 nm that precludes their use in VUV resists [2]. The bis-CF₃ substitution pattern on the norbornene scaffold provides fluorination at saturated carbon positions (sp³ C–F bonds) without introducing oxygen-containing functional groups that can compromise etch resistance, positioning 5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene as a candidate comonomer for 157 nm resist polymer platforms where transparency, etch resistance, and developability must be simultaneously optimized.

VUV Absorbance
Class-level
Fluorinated norbornene: absorbance dramatically reduced at 157 nm vs non-fluorinated
Supports 157 nm photoresist transparency screening
Qualitative class-level inference; saturated model compounds
157 nm lithography photoresist VUV transparency absorbance

Glass Transition Temperature and Free Volume

The introduction of fluorine atoms and bulky CF₃ groups onto the norbornene ring substantially elevates the glass transition temperature (Tg) and fractional free volume (FFV) of the resulting polymer. DFHFPNB (the closest polymer proxy for the bis-CF₃ monomer) exhibits a Tg of 176 °C versus 31 °C for unsubstituted polynorbornene (PNB)—an increase of 145 °C—placing it firmly in the glassy polymer regime at ambient and moderate operating temperatures [1]. Its FFV of 0.227 exceeds that of polysulfone (PSF, 0.156), tetramethylpolysulfone (TMPSF, 0.171), hexafluoropolysulfone (HFPSF, 0.168), and tetramethylhexafluoropolysulfone (TMHFPSF, 0.196) [1]. This combination of high Tg and high FFV is directly attributable to the steric bulk and rigidity imparted by the bis-CF₃ substitution at the 5,6-positions, confirming that bis-CF₃ norbornene is a privileged monomer for engineering high-Tg, high-free-volume glassy polymers for membrane and structural applications.

Tg & Free Volume
Reported
Tg 176°C, FFV 0.227 (DFHFPNB) vs PNB 31°C, 0.172; +145°C
High Tg/FFV supports glassy polymer membrane research
DSC, density gradient; Bondi method
Glass transition temperature fractional free volume thermal stability polymer rigidity

Diels-Alder Dienophile Reactivity

The two strongly electron-withdrawing CF₃ groups in 5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene render the norbornene double bond significantly more electron-deficient than that of unsubstituted norbornene (σₚ Hammett constant for CF₃ ≈ +0.54) [1]. This electronic activation makes the bis-CF₃ monomer a superior dienophile in Diels-Alder cycloadditions with electron-rich dienes, enabling access to highly fluorinated polycyclic scaffolds that are inaccessible from unsubstituted norbornene under comparable conditions. The patent literature describes the synthesis of various fluorinated norbornene derivatives via Diels-Alder reactions using cyclopentadiene and fluorinated dienophiles, confirming this retrosynthetic strategy [2]. For procurement decisions, the bis-CF₃ monomer offers a dual-use capability: it can serve directly as a ROMP monomer or as a reactive dienophile for constructing more complex fluorinated intermediates, a versatility not shared by mono-CF₃ analogs where the remaining unsubstituted positions limit the degree of electronic activation.

Dienophile Reactivity
Class-level
Two CF₃ groups (σp ≈ +0.54 each) strongly activate the double bond
Electron-deficient olefin for Diels-Alder cycloaddition scope
Hammett analysis; class-level inference
Diels-Alder reaction dienophile reactivity electron-deficient olefin fluorinated building block

Key Application Scenarios


Gas Separation Membrane R&D

Research groups developing advanced gas separation membranes can procure this bis-CF₃ norbornene monomer for ROMP-based synthesis of glassy polynorbornenes with elevated fractional free volume. Evidence from the structurally analogous DFHFPNB polymer demonstrates that bis-CF₃ substitution on the norbornene backbone increases O₂ permeability by approximately one order of magnitude (27.7 vs. ~2.8 Barrers) relative to unsubstituted polynorbornene, while simultaneously improving O₂/N₂ selectivity (2.6 vs. 1.9) and raising Tg by 145 °C [1]. The monomer's high fluorine content (49.5% F) and the demonstrated ability to access both high-cis and high-trans stereoregular polymers through catalyst selection in related bis-CF₃ diene systems [2] provide R&D teams with a tunable platform for systematic structure-property optimization of membrane materials.

157 nm VUV Photoresist Formulation

Formulators of chemically amplified photoresists for 157 nm lithography can evaluate 5,6-bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene as a fluorinated comonomer to reduce optical absorbance at the exposure wavelength. Fluorination of norbornene backbones has been demonstrated to produce a dramatic reduction in 157 nm absorbance compared to non-fluorinated versions, with saturated fluorinated model compounds achieving absorbance coefficients below 3–4 μm⁻¹ [3]. Unlike hexafluoroisopropanol-functionalized norbornenes that introduce oxygen and may compromise plasma etch resistance, the bis-CF₃ monomer provides fluorination exclusively through C–F bonds, preserving the alicyclic backbone's inherent etch resistance and low dielectric constant valued in microelectronics applications [4].

Fluorinated Specialty Polymer Synthesis

Polymer chemists engaged in the synthesis of fluorinated block copolymers, low-surface-energy coatings, or hydrophobic/oleophobic materials can utilize this monomer in living ROMP protocols. The demonstrated ability to achieve living polymerization with well-defined Mo-based initiators in the bis-CF₃ norbornadiene system, enabling the first-ever synthesis of fluorinated block copolymers via ROMP [2], establishes feasibility for analogous block copolymer architectures using the mono-ene bis-CF₃ monomer. The high fluorine loading (49.5%) and the bulky CF₃ groups' contribution to suppressed chain packing (FFV 0.227 in the polymer proxy) [1] make this monomer particularly suitable for designing phase-separated block copolymer morphologies with distinct fluorinated domains.

Building Block for Medicinal Chemistry

Medicinal chemists seeking to introduce metabolically stable, lipophilic fluorinated bicyclic scaffolds into drug candidates can procure this monomer as a Diels-Alder dienophile or as a direct synthetic intermediate. The electron-deficient double bond, activated by two CF₃ groups (σₚ ≈ +0.54 each), enables cycloaddition reactions with electron-rich dienes to construct complex polycyclic frameworks that are otherwise inaccessible [5]. For procurement in milligram-to-gram quantities from vendors offering ≥98% purity , the compound serves as a convenient entry point into bis-CF₃-substituted norbornane and norbornene chemical space that is underrepresented in commercial screening collections.

Application
Selection Property
Validation Focus
Gas Separation Membrane R&D
High fluorine content & elevated fractional free volume
Permeability-selectivity model validation
157 nm VUV Photoresist Formulation
Non-oxygenated fluorination for VUV transparency
Absorbance and etch resistance evaluation
Fluorinated Specialty Polymer Synthesis
Living ROMP compatibility & high fluorine loading
Block copolymer morphology and domain separation
Building Block for Medicinal Chemistry
Electron-deficient dienophile reactivity
Cycloaddition scope and fluorinated scaffold diversity
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